molecular formula C15H18ClN5OS B10983525 1-(6-chloropyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B10983525
M. Wt: 351.9 g/mol
InChI Key: DDBYUFBQICPSQL-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide is a complex organic compound that features a chloropyridazine moiety, a thiazole ring, and a piperidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chloropyridazine Intermediate: Starting with a suitable pyridazine derivative, chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Thiazole Introduction: The thiazole ring is introduced through a nucleophilic substitution reaction, often using a thiazole derivative and a suitable base.

    Piperidine Carboxamide Formation: The final step involves coupling the chloropyridazine-thiazole intermediate with a piperidine carboxamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chloropyridazine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(6-chloropyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloropyridazin-3-yl)piperidin-4-one: Shares the chloropyridazine moiety but lacks the thiazole and carboxamide groups.

    Ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate: Contains a similar core structure but with different functional groups.

Uniqueness

1-(6-chloropyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide is unique due to its combination of a chloropyridazine ring, a thiazole ring, and a piperidine carboxamide structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H18ClN5OS

Molecular Weight

351.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C15H18ClN5OS/c16-12-3-4-13(20-19-12)21-8-1-2-11(10-21)15(22)18-6-5-14-17-7-9-23-14/h3-4,7,9,11H,1-2,5-6,8,10H2,(H,18,22)

InChI Key

DDBYUFBQICPSQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCC3=NC=CS3

Origin of Product

United States

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